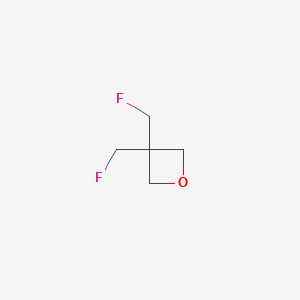

3,3-Bis(fluoromethyl)oxetane

Descripción general

Descripción

3,3-Bis(fluoromethyl)oxetane is a chemical compound that is part of a broader class of oxetanes, which are four-membered cyclic ethers. Oxetanes like this are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of fluoromethyl groups in the compound suggests that it may have unique physical and chemical properties, making it a subject of research for potential use in energetic materials and as a building block for more complex chemical syntheses.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of oxetane derivatives is crucial in determining their reactivity and physical properties. For example, the molecular structure of 3,3-bisazidomethyloxetane has been investigated by electron diffraction, revealing specific bond distances and angles that define the molecule's geometry . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical reactions and applications.

Chemical Reactions Analysis

Oxetane derivatives can undergo a range of chemical reactions, often influenced by their functional groups. For instance, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane (TFMTMS) leads to the formation of new families of fluorinated ketols, which can then undergo further chemical transformations . The reactivity of oxetane derivatives can be harnessed to create a variety of compounds with potential applications in materials science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetane derivatives are influenced by their molecular structure and substituents. For example, the synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] involves the characterization of the polymer's physical properties, such as viscosity, glass transition, and decomposition temperatures, as well as surface properties . These properties are critical for the potential application of oxetane derivatives in various industries.

Aplicaciones Científicas De Investigación

Application 1: Photoinitiated Cationic Polymerization

- Summary of the Application : 3,3-Bis(fluoromethyl)oxetane is used in photoinitiated cationic polymerization. This process is aimed at transforming the radiation curing industry. These materials have the potential to replace acrylic monomers and reactive oligomers in many existing applications .

- Methods of Application or Experimental Procedures : The study involved the scale-up synthesis of DOX monomer in melt without using solvents. A series of different functional epoxy monomers was employed as co-monomers for targeting specific end-use applications .

- Results or Outcomes : A fundamental understanding of structure-processing-property relationship was established to evaluate the effect of different co-monomer compositions on the viscosity, conversion, network formation and thermo-mechanical properties .

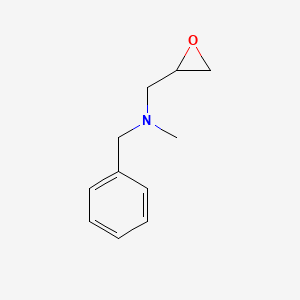

Application 2: Oxetane Formation through Epoxide Opening

- Summary of the Application : 3,3-Bis(fluoromethyl)oxetane is used in the formation of oxetanes through epoxide opening. This process is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

- Methods of Application or Experimental Procedures : The study involved treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields. The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection, and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

- Results or Outcomes : The method allowed for the formation of a range of oxetane derivatives. Furthermore, enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Application 3: Formation of 2,2-Disubstituted Oxetane through Conjugate Addition

- Summary of the Application : 3,3-Bis(fluoromethyl)oxetane is used in the formation of 2,2-disubstituted oxetanes through conjugate addition. This process is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

- Methods of Application or Experimental Procedures : The study involved the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .

- Results or Outcomes : The method allowed for the formation of a range of oxetane derivatives. Furthermore, enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity .

Safety And Hazards

Direcciones Futuras

The future directions for 3,3-Bis(fluoromethyl)oxetane research could involve further exploration of its potential applications. For instance, energetic oxetanes, a group of energetic binders (EBs), are being studied for use as a propellant binder for rocket fuel . Additionally, the development of new synthesis methods and the study of its reactivity and properties could also be areas of future research .

Propiedades

IUPAC Name |

3,3-bis(fluoromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXYVRFANVULOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504094 | |

| Record name | 3,3-Bis(fluoromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(fluoromethyl)oxetane | |

CAS RN |

338-61-4 | |

| Record name | 3,3-Bis(fluoromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

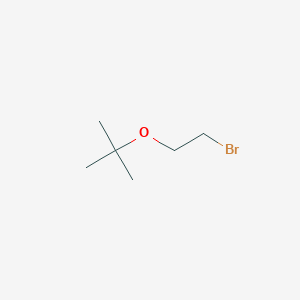

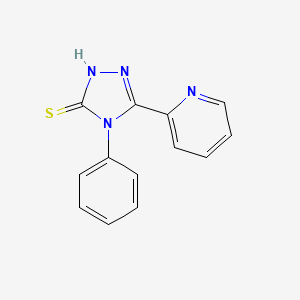

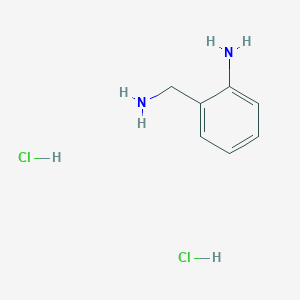

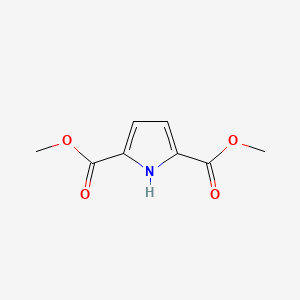

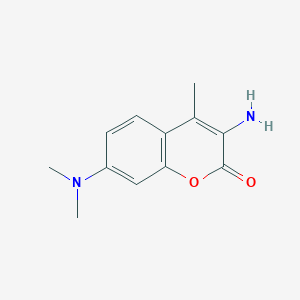

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)